ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Indoles, on the other hand, are a type of heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of indoles is a vast field with many methods available, including Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Chemical Reactions Analysis
The chemical reactions of oxadiazoles and indoles can vary widely depending on the specific substituents present on the rings. Oxadiazoles can undergo a variety of reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and substituents. For example, the yield of a synthesized oxadiazole compound was found to be 76%, and it was a light yellow solid .
Scientific Research Applications
Synthesis and Molecular Structure
- Heterocyclic Compound Synthesis : Research into the synthesis of 1,3,4-oxadiazoles, such as in the work by Elnagdi et al. (1988), highlights the compound's relevance in creating novel organic molecules with potential for further chemical modifications and applications in drug development (Elnagdi et al., 1988).
Antimicrobial and Antifungal Evaluation
- Antimicrobial Agents : Desai et al. (2007) explored the antimicrobial potentials of quinazoline derivatives, which like the ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate, indicates a broader research interest in evaluating the biological activities of heterocyclic compounds (Desai et al., 2007).
Anti-Inflammatory Activities
- Evaluation of Anti-inflammatory Properties : Rajput et al. (2020) synthesized and evaluated the anti-inflammatory activities of 1,3,4-oxadiazole derivatives, pointing to the potential therapeutic applications of such compounds in treating inflammation-related conditions (Rajput et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Studies : The study by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid presents an application of such compounds in industrial settings, demonstrating their potential utility beyond the pharmaceutical realm (Ammal et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways
Result of Action
The diverse biological activities of indole derivatives suggest that the compound may have a wide range of molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some oxadiazole compounds have been found to be less toxic, as determined by the MTT assay method with a normal cell line .
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-22(28)15-8-10-17(11-9-15)23-20(27)13-26-18-7-5-4-6-16(18)12-19(26)21-25-24-14(2)30-21/h4-12H,3,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSPWIDKNMDEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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